E-Cefdinir

Impurity Profiling Stereoisomer Identification Pharmaceutical Analysis

Generic cefdinir samples cannot substitute for a qualified E-Cefdinir reference standard in regulated analytical workflows. This E-isomer impurity standard resolves the critical need for a fully characterized, traceable reference material required for ANDA submissions and commercial batch release. - Supplied with a comprehensive Certificate of Analysis and full characterization data (NMR, MS, IR, HPLC) compliant with ISO/IEC 17025 and ISO 17034. - Enables development and validation of stability-indicating HPLC methods per ICH Q2(R1), demonstrating specificity and accuracy for regulatory review. - Serves as a primary reference standard for quantifying the E-isomer impurity per ICH Q3A/Q3B thresholds during batch release and stability studies.

Molecular Formula C14H13N5O5S2
Molecular Weight 395.4 g/mol
CAS No. 178601-88-2
Cat. No. B193777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE-Cefdinir
CAS178601-88-2
Synonyms7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid
cefdinir
CI 983
CI-983
CI983
FK 482
FK-482
FK482
Omnicef
PD 134393
PD-134393
Molecular FormulaC14H13N5O5S2
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
InChIKeyRTXOFQZKPXMALH-RWFJUVPESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





E-Cefdinir (CAS 178601-88-2): The E-Isomer Impurity Reference Standard for Cefdinir Analytical Quality Control and Regulatory Compliance


E-Cefdinir (CAS 178601-88-2), chemically (6R,7R)-7-[(E)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1], is the E-isomer of the third-generation oral cephalosporin antibiotic cefdinir. It is officially recognized as a related substance or impurity of the active pharmaceutical ingredient (API) cefdinir [2]. This compound is not intended for therapeutic use but is supplied as a highly characterized reference standard. Its primary application lies in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial manufacturing of cefdinir drug products [3].

Why Generic Cefdinir or Non-Certified Impurity Standards Cannot Substitute for E-Cefdinir Reference Material in Critical Analytical Applications


Generic cefdinir or a non-certified E-isomer sample cannot be substituted for a qualified E-Cefdinir reference standard due to critical differences in identity, purity, characterization, and regulatory acceptance. While the chemical formula is the same, the E-isomer is a structurally distinct impurity with a different stereochemical configuration around the oxime group [1]. This difference is analytically significant, leading to unique chromatographic retention and spectroscopic properties [2]. A certified reference standard like E-Cefdinir is supplied with a comprehensive Certificate of Analysis (COA) and full characterization data (NMR, MS, IR, HPLC) compliant with ISO/IEC 17025 or ISO 17034 [3]. This documentation is mandatory for method validation under ICH Q2(R1) and for demonstrating traceability to pharmacopeial standards (USP or EP), which is a core requirement for ANDA submissions and commercial batch release testing [4]. Using a non-certified substitute would invalidate the analytical data, leading to regulatory delays, failed audits, or the potential release of substandard drug product.

Quantitative Evidence for the Selection of E-Cefdinir (CAS 178601-88-2) as a Critical Impurity Standard


E-Cefdinir's Defined Structural Identity and Role as a Cefdinir Process Impurity

E-Cefdinir is unequivocally identified as the E-isomer of cefdinir, differing from the API's Z-isomer configuration. In a study isolating and characterizing impurities in cefdinir bulk drug, one of the three unknown impurities detected by HPLC (at levels ranging from 0.05% to 0.2%) was structurally characterized and is related to this class of compounds, with the E-isomer being a known process-related impurity [1]. This differentiation is crucial as it establishes E-Cefdinir as a specific, verifiable marker for controlling the stereochemical purity of the cefdinir manufacturing process, a parameter not addressed by generic cefdinir or other class compounds.

Impurity Profiling Stereoisomer Identification Pharmaceutical Analysis

Regulatory Recognition: E-Cefdinir is an Official USP/EP Impurity for Cefdinir

E-Cefdinir is specifically designated as 'Cefdinir (E)-Isomer (USP)' and 'Cefdinir EP Impurity R', confirming its status as a recognized impurity in the major pharmacopeias [1][2]. In contrast, generic cefdinir (the Z-isomer API) does not serve this function. The United States Pharmacopeia (USP) sets stringent limits on related substances for cephalosporins; for example, related isomer limits are typically controlled at levels not exceeding 0.2-0.3% for total impurities [3]. Using the officially designated E-Cefdinir reference standard is a direct requirement for demonstrating compliance with these monographs in regulatory filings.

Regulatory Compliance Pharmacopeial Standards ANDA Requirements

Quantitative Purity Specification of E-Cefdinir Reference Standard vs. Technical Grade Material

Certified E-Cefdinir reference standards are supplied with a precisely defined and analytically verified purity specification, typically >95% . This value is determined using validated analytical methods and documented on a Certificate of Analysis (COA). In contrast, a bulk or technical-grade sample of cefdinir or its isomers would have an unverified, variable purity profile, often containing multiple unspecified impurities that would interfere with accurate quantification in HPLC analysis [1]. The known purity of the reference standard is the foundational input for calculating response factors and determining impurity levels in unknown samples.

Analytical Method Validation Reference Standard Purity Quality Control

Critical Role in Analytical Method Development and Validation (AMV) for Cefdinir

E-Cefdinir is explicitly supplied for use in 'analytical method development, method validation (AMV), [and] Quality Control (QC) application for Abbreviated New Drug Application (ANDA)' [1]. It serves as a key system suitability component and a specific marker for establishing the selectivity and resolution of HPLC methods for cefdinir-related substances . While generic cefdinir may be used for some purposes, only a well-characterized impurity standard like E-Cefdinir allows an analyst to definitively prove that a method can separate and quantify the E-isomer from the Z-isomer API and other potential impurities.

Method Development HPLC Method Validation ICH Q2(R1)

Primary Application Scenarios for E-Cefdinir (CAS 178601-88-2) in Pharmaceutical Development and Quality Control


ANDA and DMF Filing Support: Validating HPLC Methods for Cefdinir Impurity Profiling

This scenario directly stems from E-Cefdinir's role as a recognized impurity standard [1]. Analytical development teams require this reference material to develop and validate a stability-indicating HPLC method. The compound is used to prepare system suitability solutions and spiked samples to demonstrate the method's ability to resolve the E-isomer impurity from the cefdinir (Z-isomer) API peak and other potential degradants. Data from this validation is compiled for inclusion in the Common Technical Document (CTD) Module 3.2.P.5.2 (Analytical Procedures) and Module 3.2.P.5.3 (Validation of Analytical Procedures) of an ANDA or DMF, demonstrating to the FDA or other health authorities that the proposed method is specific and accurate for routine quality control [2].

Cefdinir API and Drug Product Release Testing and Stability Studies

QC laboratories in API manufacturing and finished dosage form facilities rely on E-Cefdinir as a primary reference standard for quantifying the level of this specific impurity. During batch release and ongoing stability studies, the E-Cefdinir standard is used to generate a calibration curve or determine a relative response factor (RRF) to calculate the concentration of the E-isomer in cefdinir samples. Compliance with ICH Q3A/Q3B impurity thresholds (e.g., reporting, identification, and qualification limits) is assessed based on these quantifications [1][2]. This ensures that each batch of cefdinir meets pre-defined purity specifications before being released to the market.

Method Transfer and Qualification between Analytical Laboratories

When transferring a validated HPLC method from an R&D lab to a manufacturing QC site, or between contract research/manufacturing organizations (CROs/CMOs), a well-characterized and certified reference standard of E-Cefdinir is critical. It serves as a universal, traceable comparator to verify system performance and ensure that the method's critical parameters (e.g., relative retention time, resolution) are reproducible across different sites, instruments, and analysts [1]. This mitigates the risk of method failure during regulatory inspections or post-approval changes.

Forced Degradation Studies to Establish Cefdinir Degradation Pathways

In forced degradation (stress testing) studies conducted per ICH Q1A(R2) guidelines, cefdinir drug substance and product are subjected to hydrolytic, oxidative, photolytic, and thermal stress. The E-Cefdinir reference standard is used as a marker to identify and quantify the E-isomer impurity in stressed samples. By comparing chromatograms, analysts can determine if the E-isomer is formed as a degradation product under specific stress conditions. This information is vital for establishing the inherent stability of the molecule, defining appropriate storage conditions, and confirming the stability-indicating power of the analytical method [1].

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